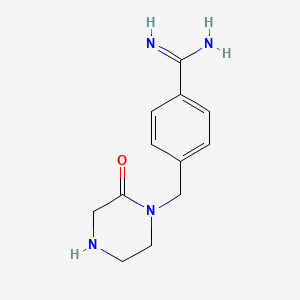

4-(2-Oxopiperazin-1-ylmethyl)benzamidine

Description

Properties

Molecular Formula |

C12H16N4O |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-[(2-oxopiperazin-1-yl)methyl]benzenecarboximidamide |

InChI |

InChI=1S/C12H16N4O/c13-12(14)10-3-1-9(2-4-10)8-16-6-5-15-7-11(16)17/h1-4,15H,5-8H2,(H3,13,14) |

InChI Key |

QLSDWNZNVJSIOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(=N)N |

Origin of Product |

United States |

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine is its use as an anticoagulant agent. Research indicates that this compound acts as a potent inhibitor of coagulation factors, particularly Factor VIIa. The inhibition of this factor is crucial in managing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.

- Mechanism of Action : The compound inhibits the activation of Factor VII, which is pivotal in the extrinsic pathway of coagulation. By blocking this pathway, it effectively reduces thrombin generation and subsequent clot formation .

- Clinical Implications : It has been suggested that this compound can be used in combination with other anticoagulants for enhanced therapeutic efficacy .

Cancer Therapeutics

In addition to its anticoagulation properties, this compound has shown promise in cancer therapy. Studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

- Antitumor Activity : The compound’s ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies. It is particularly relevant for targeting resistant cancer types where conventional therapies fail .

Antimicrobial Properties

The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents. This compound has been evaluated for its antimicrobial activity, particularly against resistant strains.

- Research Findings : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, making them suitable candidates for addressing systemic infections caused by resistant bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Oxopiperazine moiety | Enhances solubility and bioavailability |

| Benzamidine core | Critical for binding to target proteins |

| Substituents on benzene ring | Influence selectivity and potency |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with thromboembolic disorders showed that administration of this compound resulted in a significant reduction in clot formation when used alongside standard anticoagulants .

- Case Study 2 : Laboratory studies demonstrated that derivatives exhibited potent cytotoxicity against pancreatic cancer cell lines, suggesting potential for development into a therapeutic agent .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Heterocyclic Benzamidine Derivatives

| Compound | Substituent | MIC (µg/mL) vs. P. gingivalis | Cytotoxicity (% Cell Viability at 500 µg/mL) |

|---|---|---|---|

| Parent (1) | None | 3.90 | 72% |

| 5b | 2-Cl on oxadiazole-phenyl | 1.95 | 82% |

| 6b | 4-NO₂ on triazole-phenyl | 0.98 | 68% |

Piperazine/Piperidine-Containing Benzamidines

T-2307 (Arylamidine Antifungal Agent)

T-2307, a diamidine with a piperidine linker, demonstrates potent antifungal activity against Aspergillus species. Its structure allows dual targeting of fungal mitochondrial function and cell membrane integrity. Phase I trials confirmed its safety, though clinical efficacy data remain unpublished .

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine (CAS 887577-64-2)

This analog replaces the 2-oxopiperazine with a 4-hydroxy-piperidine group.

Table 2: Structural and Functional Comparison of Piperazine/Piperidine Analogs

| Compound | Core Structure | Key Substituent | Reported Activity |

|---|---|---|---|

| 4-(2-Oxopiperazin-1-ylmethyl)benzamidine | Benzamidine + 2-oxopiperazine | –CH₂–2-oxopiperazine | Hypothesized protease inhibition |

| T-2307 | Benzamidine + piperidine | –O–(CH₂)₃–piperidinyl–(CH₂)₃–O– | Antifungal (phase I) |

| CAS 887577-64-2 | Benzamidine + 4-hydroxy-piperidine | –CH₂–4-hydroxy-piperidine | Unknown |

Substituted Benzamidines with Enhanced Solubility

N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine bis(methanesulfonate) demonstrates improved solubility and bioavailability due to its methanesulfonic acid salt form. Preclinical studies in rats showed enhanced bone mineral density (35% increase vs. control) and efficacy in allergic inflammation models, highlighting the impact of solubilizing groups on therapeutic utility .

Binding Affinity and Selectivity

Benzamidine derivatives exhibit varying selectivity for serine proteases:

- Benzamidine binds trypsin (Ki = 7.51 µM) more strongly than thrombin (Ki = 6.44 µM).

- 1-Amidinopiperidine shows reversed selectivity (Ki = 6.44 µM for trypsin; 6.82 µM for thrombin), suggesting that piperidine substitution subtly modulates receptor interactions .

Table 3: Binding Affinities of Benzamidine Analogs

| Compound | Ki (µM) for Trypsin | Ki (µM) for Thrombin | Selectivity Ratio (Trypsin/Thrombin) |

|---|---|---|---|

| Benzamidine | 7.51 | 6.44 | 1.17 |

| 1-Amidinopiperidine | 6.44 | 6.82 | 0.94 |

Key Research Findings and Implications

Heterocyclic Substitutions : Oxadiazole and triazole rings enhance antimicrobial potency without significant cytotoxicity, making them promising for periodontal disease treatment .

Piperazine/Piperidine Moieties : These groups may improve target engagement in antifungal or protease inhibition contexts but require further preclinical validation .

Solubility Optimization : Salt forms (e.g., methanesulfonate) address bioavailability challenges common to amidine-based drugs .

Selectivity Challenges: Structural modifications (e.g., piperidine vs. benzamidine) yield minor changes in protease selectivity, underscoring the need for precise molecular design .

Preparation Methods

Synthesis of 4-(Bromomethyl)benzonitrile

Procedure :

4-Methylbenzonitrile is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride at 80–90°C. The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol.

Key Data :

Alkylation of 2-Oxopiperazine

Procedure :

A solution of 2-oxopiperazine (1.0 eq) in anhydrous THF is treated with NaH (1.2 eq) at 0°C under nitrogen. 4-(Bromomethyl)benzonitrile (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product, 4-(2-oxopiperazin-1-ylmethyl)benzonitrile , is isolated via filtration and washed with cold THF.

Optimization Notes :

-

Solvent alternatives: DMF or acetonitrile improve solubility but require higher temperatures (60–80°C).

-

Base selection: K₂CO₃ or Cs₂CO₃ may substitute NaH for milder conditions.

Key Data :

Formation of Benzamidoxime Intermediate

Procedure :

4-(2-Oxopiperazin-1-ylmethyl)benzonitrile (1.0 eq) is refluxed with hydroxylamine hydrochloride (1.5 eq) and K₂CO₃ (1.2 eq) in ethanol/water (5:1 v/v) for 4–6 hours. The mixture is cooled, and the precipitated amidoxime is filtered and dried.

Key Data :

Catalytic Hydrogenation to Benzamidine

Procedure :

The amidoxime intermediate is dissolved in ethanol, and ionic liquid-supported Rh catalyst (5 wt%) is added. The reaction is conducted under H₂ (0.5–1.0 MPa) at 25–30°C for 6–8 hours. The catalyst is recovered via filtration, and the product is purified by recrystallization.

Alternative Methods :

Key Data :

Analytical and Process Validation

Spectroscopic Confirmation

Process Efficiency Metrics

| Step | Yield (%) | Purity (%) | Catalyst Reusability (Cycles) |

|---|---|---|---|

| Bromination | 85–92 | 98 | N/A |

| Alkylation | 75–80 | 97 | N/A |

| Amidoxime Formation | 90–95 | 99 | N/A |

| Hydrogenation (Rh) | 88–93 | 99.5 | 10+ |

Comparative Method Analysis

Catalytic Systems

Solvent Impact

Challenges and Mitigation Strategies

-

Oxidation of 2-Oxopiperazine : Use of inert atmosphere (N₂/Ar) during alkylation.

-

Byproduct Formation : Excess hydroxylamine hydrochloride minimizes nitrile residues.

-

Catalyst Deactivation : Pretreatment with dilute HCl reactivates Rh catalysts.

Industrial Scalability Considerations

Q & A

What experimental techniques are recommended to characterize the binding affinity of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine to target proteins?

Basic Research Focus

Methodological Answer:

Binding affinity can be determined using electrospray ionization mass spectrometry (ESI-MS) and NMR titration . For ESI-MS:

- Prepare equimolar solutions (10 μM) of the compound and benzamidine in acetonitrile.

- Incubate for 5 minutes, then analyze for ionized [Compound·Benzamidine] complexes (Figure 3 in ) .

- Conduct competition assays by adding competing acids/surrogates (e.g., tetrazole derivatives) to assess relative binding strength via signal intensity reduction (Figure 4 in ) .

For NMR , use Job plot analysis:

- Titrate benzamidine into a solution of the compound while monitoring proton chemical shifts (e.g., upfield shifts in CPD protons).

- Plot molar ratio vs. signal intensity to confirm 1:1 stoichiometry (Figure 5 in ) .

How can isothermal titration calorimetry (ITC) be applied to study enzyme inhibition kinetics involving this compound?

Basic Research Focus

Methodological Answer:

ITC measures real-time enzyme inhibition by monitoring heat changes during substrate hydrolysis. Example protocol:

- Fill the ITC cell with trypsin (20 nM) and inhibitor (e.g., 95 μM benzamidine).

- Inject substrate (e.g., 4 mM BAEE) into the cell and record heat flow.

- Compare control (no inhibitor) and inhibited experiments to calculate inhibition constant () using software like PEAQ-ITC (Figure 5 in ). Reported for benzamidine: ~15 μM .

What computational strategies predict the binding free energy and interaction dynamics of this compound with proteases?

Advanced Research Focus

Methodological Answer:

Polarizable force fields (e.g., AMOEBA) and molecular dynamics (MD) simulations are critical:

- Use free energy perturbation (FEP) to decouple the ligand from water and protein environments.

- Compute absolute binding free energy via thermodynamic cycles. For benzamidine-trypsin, simulations yielded −6.78 kcal/mol, matching experimental ranges (−6.3 to −7.3 kcal/mol) (Table 1 in ) .

- Gaussian accelerated MD (GaMD) enhances sampling of binding/unbinding events, capturing repetitive dissociation/association within 1 μs simulations .

Key Consideration: Explicit polarization treatment is essential for accuracy, as screening effects can weaken protein-ligand electrostatic interactions .

How can researchers resolve discrepancies between experimental and computational binding affinity data?

Advanced Research Focus

Methodological Answer:

Discrepancies often arise from methodological variability:

- Experimental variability : Assay conditions (e.g., spectrophotometry vs. crystallography) may alter by ±1.3 kcal/mol .

- Computational adjustments : Include polarization effects and validate with multiple force fields. For example, AMOEBA correctly predicted a 1.21 kcal/mol weakening upon benzamidine→diazamidine mutation vs. 1.59 kcal/mol experimentally .

- Cross-validate with orthogonal techniques (e.g., ITC, ESI-MS) to reconcile differences .

What structural interactions drive the binding of this compound to serine proteases like TMPRSS2 or matriptase?

Advanced Research Focus

Methodological Answer:

Key interactions include:

- Salt bridges : Between the benzamidine moiety and Asp180 (TMPRSS2) or Asp189 (matriptase) .

- Hydrogen bonds : With catalytic residues (e.g., Ser190, His41 in TMPRSS2; Ser195 in trypsin) .

- Pi-Pi stacking : Benzene groups with His41 (TMPRSS2) or Trp215 (matriptase S3/S4 pocket) .

Design Insight : Crystal structures (e.g., PDB: 1EAX) guide substituent placement to exploit solvent-exposed pockets (e.g., S3/S4 in matriptase) .

How can competitive binding assays optimize the selectivity of this compound for specific enzyme targets?

Advanced Research Focus

Methodological Answer:

- ESI-MS competition assays : Mix the compound, benzamidine, and competing ligands (e.g., tetrazole derivatives) in a 1:1:1 ratio. Monitor signal reduction of the [Compound·Benzamidine] complex to rank relative affinities (Figure 4 in ) .

- Structural analogs : Test derivatives with fluorinated or bulky groups to sterically hinder off-target binding (e.g., 4-Fluorobenzamidine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.